molecular formula C7H6BrNO3 B1342546 (2-Bromo-5-nitrophenyl)methanol CAS No. 332883-48-4

(2-Bromo-5-nitrophenyl)methanol

Cat. No.: B1342546
CAS No.: 332883-48-4
M. Wt: 232.03 g/mol
InChI Key: RICWXZLVFWSRDQ-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by the presence of a bromine atom at the second position and a nitro group at the fifth position on a phenyl ring, with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-nitrophenyl)methanol typically involves the bromination of 5-nitrobenzyl alcohol. One common method includes the following steps:

    Nitration: Benzyl alcohol is first nitrated to form 5-nitrobenzyl alcohol.

    Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-Bromo-5-nitrobenzaldehyde or 2-Bromo-5-nitrobenzoic acid.

    Reduction: 2-Bromo-5-aminophenylmethanol.

    Substitution: 2-Azido-5-nitrophenylmethanol or 2-Thio-5-nitrophenylmethanol.

Scientific Research Applications

(2-Bromo-5-nitrophenyl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitrophenyl)methanol involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (2-Bromo-5-nitrophenyl)acetic acid: Contains an acetic acid group instead of methanol.

    (2-Bromo-5-nitrophenyl)amine: The nitro group is reduced to an amino group.

Uniqueness

(2-Bromo-5-nitrophenyl)methanol is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, along with a methanol group

Properties

IUPAC Name

(2-bromo-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICWXZLVFWSRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595456
Record name (2-Bromo-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332883-48-4
Record name (2-Bromo-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-bromo-5-nitrobenzoic acid (5 g, 20 mmol) at 0° C. was added borane tetrahydrofuran complex (1 M in THF; 200 mL, 200 mmol), and the reaction was stirred at room temperature overnight. The mixture was quenched with 1N aqueous HCl to give the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a stirring solution of 2-bromo-5-nitrobenzoic acid (1 eq) in tetrahydrofuran (0.4 M) at 0° C. under nitrogen was added BH3/THF (1 M) (1.5 eq). The reaction mixture was stirred at 70° C. for 1 hr and quenched with methanol. The reaction mixture was concentrated in vacuo to afford the product. EI-MS m/z 232 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-5-nitrophenyl)methanol
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